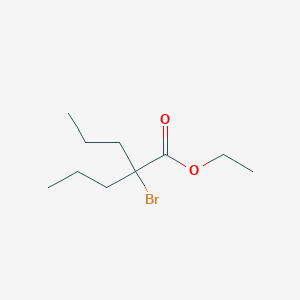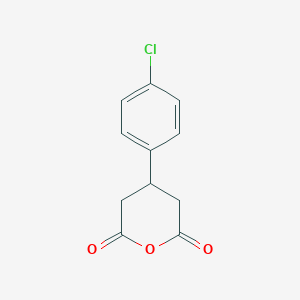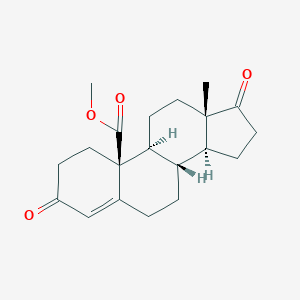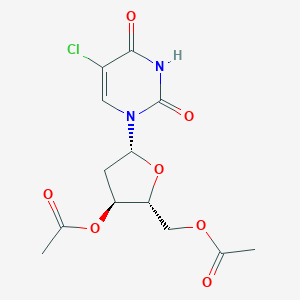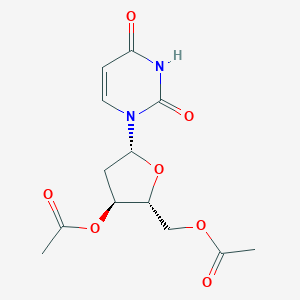
2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide
Overview
Description
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetamido group, and the hydroxyl group at the first position is replaced by an azide group. It plays a significant role in the study of carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide typically involves the reaction of 2-acetamido-2-deoxy-beta-D-glucopyranose with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the azide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often used in click chemistry to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamido group can undergo oxidation to form corresponding oximes or nitriles under specific conditions.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing system.
Oxidation: Oxidizing agents such as sodium periodate can be used for the oxidation of acetamido groups.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Oximes/Nitriles: Products of oxidation reactions.
Scientific Research Applications
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It aids in the study of glycan structures and their biological functions.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is employed in the production of glycosylated products and as a reagent in biochemical assays
Comparison with Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Similar structure but with an amine group instead of an azide.
2-Acetamido-2-deoxy-beta-D-galactopyranosyl azide: Similar structure but with a different sugar moiety.
1-Azido-1-deoxy-beta-D-glucopyranoside: Similar structure but with an azide group at a different position.
Uniqueness: 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is unique due to its specific azide functionality, which allows it to participate in click chemistry reactions. This property makes it highly valuable for bioorthogonal labeling and tracking applications in biological research .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCDCDASZJFGK-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




